

The Pharmacokinetics and Pharmacodynamics of Adagrasib (MRTX849): A Technical Guide

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Compound of Interest

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Abstract

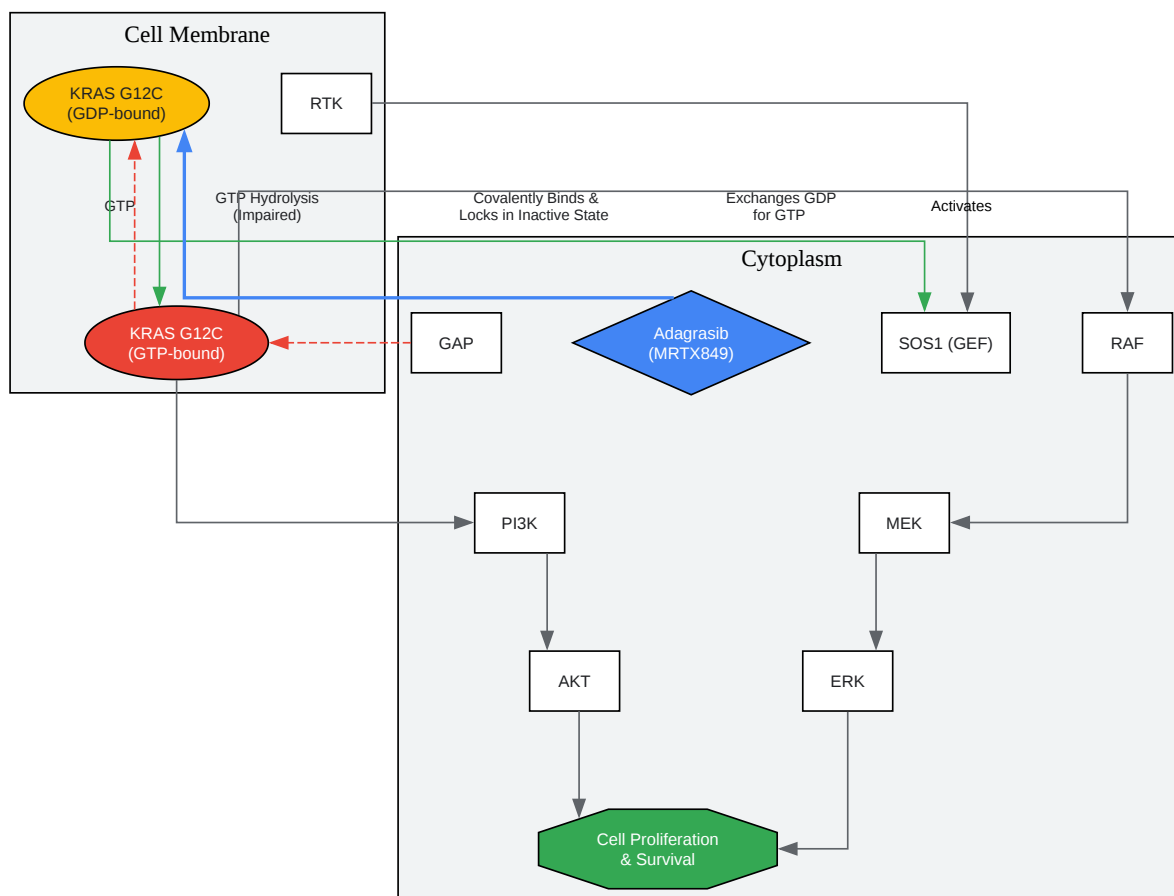
Adagrasib (MRTX849) is a potent and selective, orally bioavailable, covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) G12C mutation.[1][2] This mutation is a key oncogenic driver in a significant subset of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] Adagrasib has been engineered for favorable pharmacokinetic properties, including a long half-life, extensive tissue distribution, and central nervous system (CNS) penetration.[1][5] It operates by irreversibly binding to the mutant cysteine-12 residue, locking KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[6][7] This guide provides an in-depth summary of the preclinical and clinical pharmacokinetics (PK) and pharmacodynamics (PD) of adagrasib, details key experimental methodologies, and visualizes its mechanism of action and associated experimental workflows.

Mechanism of Action and Signaling Pathway

Under normal physiological conditions, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes like proliferation and survival.[7][8] This cycle is mediated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), which promote GTP loading, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis to GDP.[9]

The G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the ability of GAPs to stimulate GTP hydrolysis.^{[6][9]} This results in a constitutively active, GTP-bound KRAS protein, leading to persistent activation of downstream pro-growth signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation.^{[7][8]}

Adagrasib is a covalent inhibitor specifically designed to target the cysteine residue of the KRAS G12C mutant.^{[10][11]} It selectively and irreversibly binds to this cysteine in the Switch-II pocket, a conformation that is accessible when KRAS G12C is in its inactive, GDP-bound state.^{[9][12]} This covalent modification locks the protein in the inactive conformation, preventing GEF-mediated loading of GTP and effectively shutting down the aberrant downstream signaling that promotes tumor growth.^{[7][9]}



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Caption: KRAS G12C Signaling and Adagrasib's Mechanism of Action.

Pharmacodynamics

The pharmacodynamic profile of adagrasib demonstrates potent, selective, and durable inhibition of KRAS G12C signaling, translating into significant anti-tumor activity in both preclinical models and clinical settings.

In Vitro Potency and Target Engagement

Adagrasib shows high potency in inhibiting the growth of KRAS G12C-mutant cancer cell lines. [13] Target engagement assays confirm that adagrasib rapidly and covalently modifies the KRAS G12C protein, leading to the suppression of downstream signaling pathways.[14] This is evidenced by the reduction in the phosphorylation of ERK (pERK) and S6 (pS6), key nodes in the MAPK and mTOR pathways, respectively.[11]

Table 1: In Vitro Pharmacodynamic Properties of MRTX849

| Parameter | Value | Assay/Model | Reference |
|--------------------|-----------------------------|------------------------------------|-----------|
| IC ₅₀ | 65 - 96 nmol/L | CT26 KrasG12C Cell Viability Assay | [13] |
| k _{inact} | 0.13 ± 0.01 s ⁻¹ | LC-MS based Target Engagement | [14] |
| K _I | 3.7 ± 0.5 μM | LC-MS based Target Engagement | [14] |

| k_{inact}/K_I | 35 ± 0.3 mM⁻¹ s⁻¹ | LC-MS based Target Engagement |[14] |

Preclinical In Vivo Activity

In various KRAS G12C-positive cell line- and patient-derived xenograft models, oral administration of adagrasib resulted in dose-dependent covalent modification of the KRAS G12C protein.[11] This target engagement correlated with the inhibition of KRAS signaling and led to pronounced tumor regression in a majority of models studied.[10][11] Studies in mice with intracranial xenografts demonstrated that adagrasib penetrates the central nervous system, achieving cerebrospinal fluid (CSF) concentrations sufficient for anti-tumor activity, resulting in tumor regression and extended survival.[15][16]

Clinical Activity

In the KRYSTAL-1 clinical trial, adagrasib administered at 600 mg twice daily demonstrated significant and durable clinical activity in patients with previously treated KRAS G12C-mutated NSCLC.[2][17] The recommended Phase 2 dose (RP2D) of 600 mg twice daily was established based on safety, tolerability, and PK properties.[17] In an evaluable cohort of NSCLC patients, an objective response rate (ORR) of 43% was observed.[18]

Pharmacokinetics

Adagrasib was optimized for favorable drug-like properties, resulting in a pharmacokinetic profile characterized by oral bioavailability, a long half-life enabling sustained target inhibition, and broad tissue distribution.[1][5]

Absorption and Distribution

Adagrasib is administered orally.[3] In patients receiving the 600 mg twice-daily dose, the median time to maximum plasma concentration (T_{max}) at steady state was approximately 3 hours.[19] Adagrasib exhibits extensive tissue distribution with an apparent volume of distribution (V_d) of 942 L.[6][19] It has a high human plasma protein binding of 98%.[6] The drug also demonstrates the ability to penetrate the central nervous system.[15]

Metabolism and Excretion

Adagrasib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 following a single dose.[6] However, adagrasib is also a time-dependent inhibitor of CYP3A4, meaning that with multiple doses, it inhibits its own metabolism.[20] At steady-state, other enzymes like CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6 contribute to its metabolism.[6] Adagrasib is eliminated mainly through feces and to a lesser extent in urine.[6] The drug has a long half-life of approximately 23-24 hours in humans, which supports sustained drug exposure above the target threshold over the dosing interval.[21][22]

Table 2: Preclinical Pharmacokinetic Parameters of MRTX849

| Species | Dose (IV) | CL (mL/min/kg) | t _{1/2} (h) | Dose (PO) | Bioavailability (%) | Reference |
|---------|-----------|-------------------|----------------------|--------------|---------------------|---|
| Mouse | 3 mg/kg | 19.9 | 1.51 | 30 mg/kg | 62.9 | [14] [22] |
| Rat | 3 mg/kg | 44.2 | 2.57 | 30 mg/kg | 50.72 | [14] [22] |

| Dog | 3 mg/kg | 29.6 | 7.56 | 30 mg/kg | 25.9 | [\[14\]](#)[\[22\]](#) |

Table 3: Clinical Pharmacokinetic Parameters of Adagrasib (600 mg BID at Steady State)

| Parameter | Value | Unit | Reference |
|-----------------------------------|-------------|-------|---|
| T _{max} (median) | 2.96 | hours | [19] |
| t _{1/2} | ~24 | hours | [19] |
| Apparent Vd | 942 | L | [6] |
| C _{min} (geometric mean) | 2,693 | ng/mL | [19] |
| C _{ave} | 2.63 | µg/mL | [21] |
| Peak-to-Trough Ratio | 1.07 - 1.27 | - | [19] [21] |

| Accumulation | ~5- to 6-fold | - | [\[19\]](#) |

Drug-Drug Interactions

As a substrate and strong inhibitor of CYP3A4, adagrasib has a significant potential for drug-drug interactions.[\[20\]](#)

- Strong CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin) is predicted to substantially decrease adagrasib exposure and should be avoided.[\[18\]](#)[\[20\]](#)
- Strong CYP3A4 Inhibitors: Due to adagrasib's potent time-dependent self-inhibition of CYP3A4, strong external CYP3A4 inhibitors are predicted to have a negligible effect on its steady-state exposure.[\[20\]](#)

- As a Perpetrator: Adagrasib is a strong inhibitor of CYP3A4, a moderate inhibitor of CYP2C9 and CYP2D6, and an inhibitor of P-glycoprotein (P-gp).[20] Therefore, caution is advised when co-administering adagrasib with sensitive substrates of these enzymes and transporters.[23]

Key Experimental Protocols and Workflows

The characterization of adagrasib's PK/PD profile relies on a suite of specialized biochemical and in vivo assays.

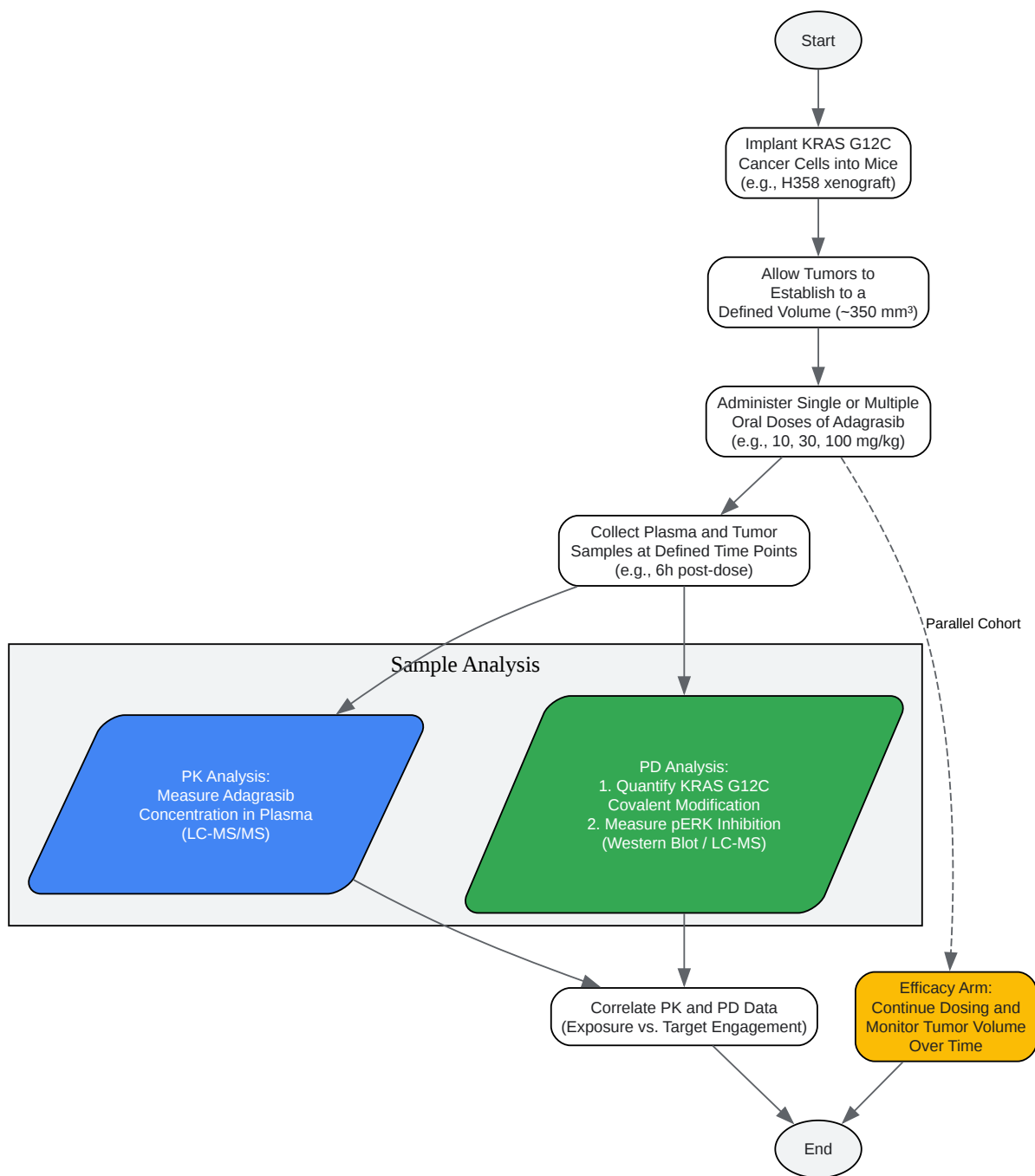
LC-MS Based KRAS G12C Target Engagement Assay

This method directly quantifies the covalent modification of the KRAS G12C protein.

- Protein Incubation: Recombinant KRAS G12C protein, pre-loaded with GDP, is incubated with varying concentrations of adagrasib for a defined period.[12]
- Reaction Quenching: The reaction is stopped at specific time points.
- Proteolytic Digestion: The protein mixture is digested, typically with pepsin, to generate specific peptide fragments.
- LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry. The ratio of the adagrasib-modified Cys12-containing peptide to the unmodified peptide is measured.[14]
- Data Analysis: The rates of target engagement (k_{obs}) are determined from the LC-MS measurements, allowing for the calculation of kinetic parameters such as k_{inact} and K_I . [14]

Preclinical Xenograft Model PK/PD Study

This workflow correlates drug exposure with target modulation and anti-tumor efficacy in vivo.



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Caption: Workflow for a Preclinical In Vivo PK/PD Study.

- **Model System:** KRAS G12C-positive human cancer cells (e.g., NCI-H358) are implanted subcutaneously into immunocompromised mice.[11]
- **Dosing:** Once tumors reach a specified volume, mice are treated with adagrasib via oral gavage at various dose levels.[11]
- **Sample Collection:** At predetermined time points after dosing, blood and tumor tissues are collected.[11]
- **Pharmacokinetic Analysis:** Plasma is isolated, and the concentration of adagrasib is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
- **Pharmacodynamic Analysis:** Tumors are homogenized to extract proteins. Target engagement (fraction of covalently modified KRAS G12C) and downstream pathway modulation (e.g., pERK levels) are assessed using LC-MS or Western blot analysis.[11]
- **Efficacy Assessment:** In parallel cohorts, tumor volumes are measured regularly throughout a prolonged dosing period to determine anti-tumor efficacy.[10]

Conclusion

Adagrasib (MRTX849) is a highly optimized, covalent inhibitor of KRAS G12C with a well-characterized mechanism of action. Its pharmacokinetic profile, featuring oral bioavailability, a long half-life, and extensive distribution, enables sustained target inhibition. The potent pharmacodynamic effects, demonstrated by durable suppression of KRAS signaling, translate into robust anti-tumor activity in both preclinical models and patients with KRAS G12C-mutant cancers. The comprehensive data summarized herein underscore the rational design of adagrasib and provide a solid foundation for its clinical development and application. Understanding its PK/PD relationships and potential for drug-drug interactions is critical for optimizing its therapeutic use and designing future combination strategies.

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